1-(4-Chloro-3-nitrophenyl)propan-2-one
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Overview
Description
1-(4-Chloro-3-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 1-(4-Chloro-3-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Chloro-3-nitrophenyl)propanoic acid.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ketone group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
1-(4-Nitrophenyl)propan-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)propan-2-one: Lacks the nitro group, leading to different chemical and biological properties.
1-(3-Nitrophenyl)propan-2-one: The position of the nitro group is different, which can influence the compound’s reactivity and interactions.
Uniqueness: 1-(4-Chloro-3-nitrophenyl)propan-2-one is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
VCHANESANVQDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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